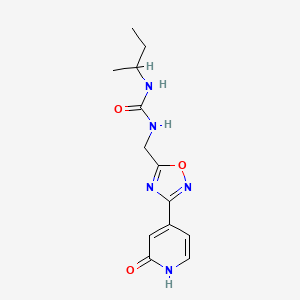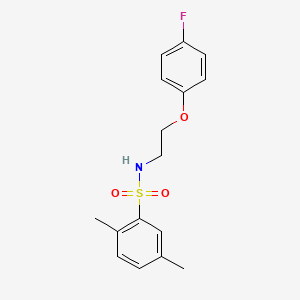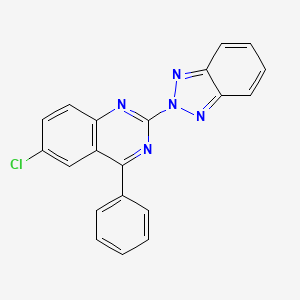![molecular formula C18H18N4O2S B2767207 3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034297-48-6](/img/structure/B2767207.png)
3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties can be inferred from its molecular formula and weight, but specific properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.Scientific Research Applications
Pyridine Derivatives as Insecticides
Pyridine derivatives, including compounds structurally related to the specified chemical, have been studied for their potential as insecticides. For example, a series of pyridine derivatives demonstrated insecticidal activity against the cowpea aphid, Aphis craccivora Koch, with some compounds exhibiting significantly higher effectiveness than commercial insecticides like acetamiprid. This suggests that similar compounds, by virtue of their structural and functional properties, could be explored for pest control applications in agriculture (E. A. Bakhite et al., 2014).
Analgesic and Antiparkinsonian Activities
Research into pyridine derivatives has also uncovered potential analgesic and antiparkinsonian activities. A study involving the synthesis of various pyridine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine identified compounds with promising analgesic and antiparkinsonian effects, comparable to those of known drugs like Valdecoxib and Benzatropine. This indicates that compounds with similar molecular frameworks could serve as leads in the development of new treatments for pain and Parkinson's disease (A. Amr et al., 2008).
Anti-angiogenic and DNA Cleavage Activities
A study on N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which share a similar structural motif with the chemical , demonstrated significant anti-angiogenic and DNA cleavage activities. These compounds efficiently blocked the formation of blood vessels in an in vivo chick chorioallantoic membrane (CAM) model and exhibited distinct DNA binding/cleavage patterns. Such findings point to the potential of these compounds in anticancer therapy, specifically in targeting tumor angiogenesis and interacting with DNA (Vinaya Kambappa et al., 2017).
Antibacterial and Antifungal Activities
Pyrimidine derivatives synthesized from related pyridine compounds have been investigated for their antibacterial and antifungal properties. For instance, microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones demonstrated significant activity against various bacterial strains. This suggests the potential application of structurally similar compounds in developing new antimicrobial agents (Ram C.Merugu et al., 2010).
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, structure, and potential biological activity. Given the activity of related compounds, it may be of interest to explore its potential as a therapeutic agent, particularly as an inhibitor of PARP-1 .
Properties
IUPAC Name |
3-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-16(11-14-3-2-10-25-14)21-8-5-13(6-9-21)22-12-20-17-15(18(22)24)4-1-7-19-17/h1-4,7,10,12-13H,5-6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLWXMKYDBWQGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B2767124.png)
![Methyl 3-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-4-methoxybenzoate](/img/structure/B2767129.png)



![2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2767136.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylethyl)propanamide](/img/structure/B2767137.png)



![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2767142.png)

![(E)-N-(5-(3-(3,4-dimethoxyphenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2767145.png)
![3-Cyclopropyl-1-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2767147.png)
